![molecular formula C13H16F4N4O4Si B588153 4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide CAS No. 298225-03-3](/img/structure/B588153.png)

4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

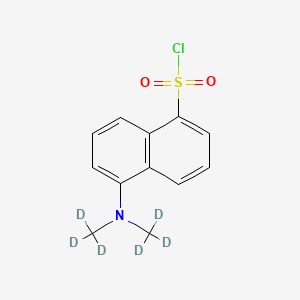

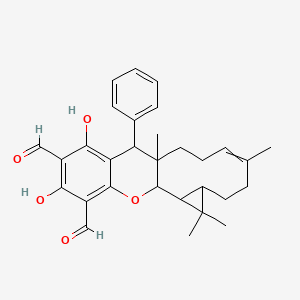

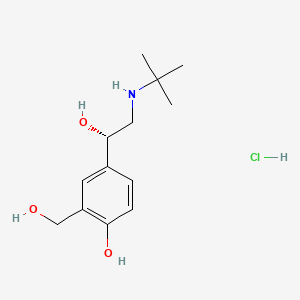

“4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide” is a chemical compound with the molecular formula C13H16F4N4O4Si and a molecular weight of 396.374. It is a derivative of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA), which is a click chemistry reagent containing an azide group .

Chemical Reactions Analysis

4-Azido-2,3,5,6-tetrafluoropyridine, a related compound, undergoes several reactions. It decomposes into nitrogen and an intractable solid at temperatures above ca. 130 °C, undergoes the Staudinger reaction with tri-phenylphosphine at room temperature, reacts with dimethyl sulphoxide at elevated temperatures to give a sulphoximide, partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene .Applications De Recherche Scientifique

Biomedical Applications: Contact Lenses

This compound has been utilized in the synthesis of hydrogels with potential applications in the biomedical field, particularly for contact lenses. The incorporation of 3-(trimethoxysilyl) propyl methacrylate with N-vinyl pyrrolidone creates a copolymer that exhibits properties suitable for contact lens materials, such as hydrophilicity, good mechanical and thermal properties, softness, and oxygen permeability .

Environmental Remediation: Heavy Metal Adsorption

Surface functionalization of materials like halloysite with compounds similar to n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide has shown promise in environmental applications. Specifically, it has been used for the adsorption of heavy metals like chromium and nickel from aqueous solutions. The modified halloysite exhibits chemisorption interactions with the adsorbate, indicating its potential for wastewater treatment .

Material Science: Surface Modification of Silica Gel

In material science, the compound has been applied as an organic ligand for the surface modification of silica gel. This modification aims to enhance the uptake of heavy metal ions, demonstrating the compound’s role in creating functionalized materials for various industrial applications .

Nanotechnology: Functionalization of Carbon Nanotubes

The compound has also been used to react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes . This functionalization process is crucial for developing advanced materials with improved properties for use in nanotechnology applications .

3D Printing: Ink Formulation

In the field of 3D printing, the compound has contributed to the formulation of inks. These inks are used for printing three-dimensional structures, which could have applications in creating customized components for various industries .

Polymer Chemistry: Crosslinking Agent

The compound’s role as a crosslinking agent in polymer chemistry is significant. It has been involved in the preparation of xerogels and hydrogels by bulk polymerization, affecting properties like transparency, swelling parameters, and thermal properties .

Mécanisme D'action

Target of Action

Similar compounds have been used as organic ligands for surface modification of materials .

Mode of Action

It’s known that similar compounds can react with certain materials to form functionalized products . For instance, N-[3-(Trimethoxysilyl)propyl]ethylenediamine can react with fluorinated carbon nanotubes to form aminoalkylalkoxysilane functionalized carbon nanotubes .

Result of Action

Similar compounds have been shown to modify surface characteristics and exhibit hydrophobic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that similar compounds are sensitive to hydrolysis . Therefore, the presence of water and the pH of the environment could potentially affect the stability and efficacy of this compound.

Propriétés

IUPAC Name |

4-azido-2,3,5,6-tetrafluoro-N-(3-trimethoxysilylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F4N4O4Si/c1-23-26(24-2,25-3)6-4-5-19-13(22)7-8(14)10(16)12(20-21-18)11(17)9(7)15/h4-6H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGFFKNEEYQLBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F4N4O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725414 |

Source

|

| Record name | 4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

298225-03-3 |

Source

|

| Record name | 4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide facilitate surface modifications?

A1: n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide (PFPA-silane) acts as a photoactive cross-linker, enabling the immobilization of molecules on various surfaces. This is particularly useful for substrates and molecules lacking reactive functional groups [, ]. The trimethoxysilylpropyl group allows PFPA-silane to bind to hydroxyl groups present on surfaces like silicon oxide []. Upon UV irradiation, the azido group becomes reactive, facilitating covalent bonding with target molecules containing suitable functional groups, such as the bromine present in furanone molecules [].

Q2: How does grafting with PFPA-silane impact the optical properties of ZnO-silicone nanocomposites?

A2: Grafting PFPA-silane onto ZnO nanoparticles and subsequently onto silicone chains enhances the transparency of the resulting nanocomposite []. This improvement stems from a reduction in the refractive index mismatch between the ZnO nanoparticles and the silicone matrix []. This reduction in refractive index mismatch minimizes light scattering, thereby increasing light transmittance through the composite material [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.